molecular formula C21H24N2O3 B4889299 2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No.: B4889299
M. Wt: 352.4 g/mol
InChI Key: KSPRDMREFXNWFO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a piperidinylcarbonyl group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.

    Attachment of the Piperidinylcarbonyl Group: The piperidinylcarbonyl group is introduced via a coupling reaction, often using reagents such as carbodiimides or other coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
  • 2-(2-Ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Uniqueness

2-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is unique due to its specific structural features, such as the position of the ethoxy group and the piperidinylcarbonyl group

Properties

IUPAC Name

2-ethoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-19-12-5-4-11-18(19)20(24)22-17-10-8-9-16(15-17)21(25)23-13-6-3-7-14-23/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRDMREFXNWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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